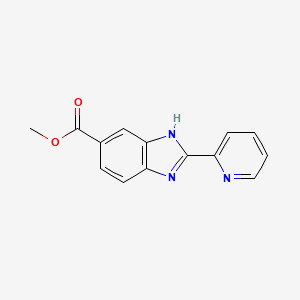

methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYMECSNSGNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for the rational design and development of new therapeutic entities.[1] This document details the structural features, solubility, melting point, acidity and basicity (pKa), and lipophilicity (LogP) of the title compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties and provides an analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the architecture of many biologically active molecules.[1] Its structural resemblance to purine nucleotides allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific derivative, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, incorporates several key structural motifs: the benzimidazole core, a coordinating pyridinyl group, and a methyl ester functionality. These features are anticipated to modulate its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. A detailed characterization of these properties is therefore a critical first step in its evaluation as a potential drug candidate.

Molecular Structure and Key Physicochemical Properties

The molecular structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate dictates its fundamental chemical and physical behaviors.

Caption: Workflow for equilibrium solubility determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range. Benzimidazole derivatives are generally crystalline solids with relatively high melting points due to their planar structure, which allows for efficient crystal packing, and intermolecular hydrogen bonding.

The melting point is determined using a capillary melting point apparatus. [2][3][4][5]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. [2][3]2. Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample, heating at a rate of 1-2°C per minute near the expected melting point. [3]4. Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. [4]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate has two primary ionizable centers: the basic nitrogen of the pyridine ring and the acidic N-H of the benzimidazole ring.

-

Basic pKa: The lone pair of electrons on the pyridine nitrogen can accept a proton. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing effect of the benzimidazole ring is expected to slightly decrease the basicity of the pyridine nitrogen in the title compound, leading to a predicted pKa in the range of 4-5.

-

Acidic pKa: The N-H proton of the benzimidazole ring is weakly acidic. The pKa of the benzimidazole N-H is typically in the range of 12-13. The substituents on the benzimidazole ring in the title compound are not expected to significantly alter this value.

Potentiometric titration is a reliable method for determining pKa values. [6][7][8][9]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A LogP value in the range of 1-3 is often considered optimal for oral bioavailability. Based on the structure of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, with its combination of aromatic rings and polar functional groups, a LogP value in the range of 2-3 can be predicted. This suggests a good balance between aqueous solubility and lipid membrane permeability.

The shake-flask method is the gold standard for experimental LogP determination. [10][11][][13][14]

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the sample solution is mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and pyridine rings. The chemical shifts of these protons will be influenced by the electronic nature and position of the substituents. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the benzimidazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the two heterocyclic rings and the carbonyl carbon of the ester group (typically around 165-175 ppm).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [15][16][17][18][19]2. Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is expected to exhibit characteristic absorption bands.

Table 2: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (benzimidazole) | 3200-3500 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=O (ester) | 1700-1725 (strong) |

| C=N and C=C (aromatic rings) | 1450-1650 |

| C-O (ester) | 1100-1300 |

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) is commonly used. [20][21][22][23][24]

-

KBr Pellet Method: A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent pellet. [20][22]* ATR Method: The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. [20][24]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extended π-system of the 2-(2-pyridinyl)-1H-benzimidazole core is expected to give rise to strong UV absorption bands. Benzimidazole derivatives typically show absorption maxima in the range of 270-350 nm. [25]The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). [26][27]2. Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide has leveraged data from closely related analogs and established scientific principles to present a robust profile. The provided experimental protocols offer a clear and actionable framework for researchers to determine these properties with high fidelity. A thorough understanding and experimental validation of these physicochemical parameters are essential for advancing the development of this and other promising benzimidazole derivatives as potential therapeutic agents.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. Available from: [Link]

-

Encyclopedia MDPI. Methods for Determination of Lipophilicity. 2022. Available from: [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available from: [Link]

-

Unknown. Melting point determination. Available from: [Link]

- Takács-Novák K, Avdeef A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996;14(11):1405-13.

-

ResearchGate. LogP / LogD shake-flask method v1. 2018. Available from: [Link]

-

Unknown. NMR Sample Preparation. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. 2025. Available from: [Link]

-

Wired Chemist. Determination of Melting Point. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]

-

University of Barcelona. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Available from: [Link]

-

Organomation. NMR Sample Preparation: Complete Guide. 2025. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

Unknown. NMR sample preparation guidelines. Available from: [Link]

- De Bleye C, et al. Development of Methods for the Determination of pKa Values. Pharmaceutica Analytica Acta. 2012;3(8):1000182.

-

Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

-

Scribd. Melting Point Apparatus Experimental Manual. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

- Hendry W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. J Pharm Sci Emerg Drugs. 2017;5(3):1000138.

-

IntechOpen. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Molecules. 2022. Available from: [Link]

-

Lambda. Melting Point Determination. Available from: [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Computational approaches to the prediction of the 1-octanol/water partition coefficient of benzimidazole derivatives drugs. Available from: [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. 2020. Available from: [Link]

-

Encyclopedia MDPI. 2-Substituted Benzimidazoles as Photo-Protective Agents. 2023. Available from: [Link]

-

Mettler Toledo. UV/Vis Spectrophotometry. Available from: [Link]

-

MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. 2023. Available from: [Link]

-

PMC. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. 2015. Available from: [Link]

-

AKJournals. RPTLC study of QSRR and QSAR for some benzimidazole derivatives. Available from: [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. 2004. Available from: [Link]

-

Scribd. UV-Vis Spectroscopy of Organic Compounds. Available from: [Link]

-

Arabian Journal of Chemistry. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. 2026. Available from: [Link]

-

e-PG Pathshala. CHEMISTRY Paper: 12, Organic Spectroscopy Module. Available from: [Link]

- ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available from: https://www.researchgate.net/figure/Solubility-of-benzimidazole-in-chlorobutane-dichloromethane-toluene-or-b_fig2_231168925

-

Semantic Scholar. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. 2004. Available from: [Link]

-

ResearchGate. UV/Vis Spectrophotometry - Fundamentals and Applications. 2025. Available from: [Link]

-

Chemaxon Docs. LogP and logD calculations. Available from: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of (1a+2a), UV-vis absorption spectra (1a+esoin y). Available from: [Link]

-

ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. 2025. Available from: [Link]

-

SRR Publications. A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. 2023. Available from: [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. sites.bu.edu [sites.bu.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. organomation.com [organomation.com]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. nmr-bio.com [nmr-bio.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 22. jascoinc.com [jascoinc.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. edinst.com [edinst.com]

- 25. mdpi.com [mdpi.com]

- 26. scribd.com [scribd.com]

- 27. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical research. In the absence of direct, published stability data for this specific methyl ester, this guide synthesizes information from established principles of thermodynamic stability, extensive data on the degradation pathways of analogous benzimidazole derivatives, and standard industry practices for stability assessment. We will explore the theoretical underpinnings of thermodynamic stability, provide detailed experimental protocols for its evaluation, and discuss the likely degradation pathways for this molecule. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The fusion of a benzene ring with an imidazole ring imparts a rigid, planar structure that can effectively interact with various biological targets.[2] Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate belongs to this important class of compounds. Its structure, featuring a pyridine ring at the 2-position and a methyl carboxylate group at the 5-position, suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3]

The thermodynamic stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[4] Understanding the intrinsic stability of a molecule and its susceptibility to degradation under various environmental conditions is a cornerstone of drug development. This guide will provide a robust framework for assessing the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

Theoretical Framework of Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of a molecule. A compound is considered thermodynamically stable if it exists in a low-energy state and does not spontaneously transform into a lower-energy state under a given set of conditions.[5] The Gibbs free energy (G) is the primary thermodynamic potential used to assess stability. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process, meaning the products of a reaction (or degradation) are more stable than the reactants.

For a pharmaceutical compound, instability can manifest as chemical degradation, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the factors that can influence the thermodynamic stability of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is paramount.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of a drug candidate. This typically involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing Intrinsic Thermal Stability

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound and its behavior as a function of temperature.[6]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is invaluable for determining the melting point, which is a key indicator of purity and crystalline form, and for detecting any polymorphic transitions.[8] For methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a sharp endothermic peak on the DSC thermogram would indicate its melting point. A broad peak or multiple peaks could suggest the presence of impurities or different polymorphic forms.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above the expected melting point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[6] This technique is used to determine the thermal stability and decomposition profile of a compound.[1] A TGA curve for a stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Analysis: Analyze the TGA curve to identify the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

The following diagram illustrates the workflow for thermal analysis:

Caption: Workflow for Thermal Stability Assessment.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[4][9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] The goal is to achieve a target degradation of 5-20%.[4]

Hydrolysis is a common degradation pathway for compounds containing ester functional groups. Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is susceptible to hydrolysis of the methyl ester to the corresponding carboxylic acid under both acidic and basic conditions.[11]

Experimental Protocol: Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60-80 °C).

-

Neutral Conditions: Reflux the compound in water at a controlled temperature.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

The benzimidazole ring can be susceptible to oxidation.[12] The use of an oxidizing agent like hydrogen peroxide can simulate oxidative stress.

Experimental Protocol: Oxidative Degradation

-

Reaction Setup: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Sample Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation and identify any oxidation products.

Exposure to light, particularly UV radiation, can induce degradation in photosensitive molecules. Benzimidazole derivatives have been shown to be susceptible to photodegradation.[3]

Experimental Protocol: Photolytic Degradation

-

Sample Exposure: Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Control Sample: Protect a parallel sample from light to serve as a dark control.

-

Sample Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.

The following diagram illustrates the forced degradation workflow:

Sources

- 1. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmainfo.in [pharmainfo.in]

- 5. 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | C13H9N3O2 | CID 513895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)- | 459805-03-9 | >98% [smolecule.com]

- 12. apps.dtic.mil [apps.dtic.mil]

Electronic Architecture and Coordination Dynamics of Methyl 2-(2-Pyridinyl)-1H-Benzimidazole-5-Carboxylate

Introduction to the Molecular Scaffold

The rational design of transition metal complexes for applications in photoredox catalysis, organic light-emitting diodes (OLEDs), and metallodrugs relies heavily on the precise tuning of ligand electronic properties. The 2-(2-pyridyl)benzimidazole (pbiH) scaffold is a privileged, versatile bidentate N,N′ -donor ligand[1]. It features a unique push-pull dynamic: a basic pyridine nitrogen capable of strong σ -donation, and a benzimidazole moiety bearing an acidic N–H proton that facilitates excited-state proton transfer (ESPT) and hydrogen bonding[2].

By introducing a methyl carboxylate group (-COOMe) at the 5-position of the benzimidazole ring, we synthesize methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate . This specific substitution fundamentally alters the electronic landscape of the ligand. The electron-withdrawing nature of the ester group exerts both inductive (-I) and mesomeric (-M) effects, which systematically lower the energies of the frontier molecular orbitals (HOMO and LUMO)[3]. This whitepaper dissects the causality behind these electronic shifts, their impact on metal coordination, and provides field-proven, self-validating protocols for their characterization.

Electronic Properties and Orbital Modulation

The Inductive and Mesomeric Effects

In the unsubstituted pbiH ligand, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the electron-rich benzimidazole core, while the Lowest Unoccupied Molecular Orbital (LUMO) spans the conjugated π -system of both the pyridine and benzimidazole rings[3].

The addition of the 5-COOMe group introduces a strong electron-withdrawing vector.

-

LUMO Stabilization: The mesomeric (-M) effect of the carbonyl group allows for extended π -conjugation, drawing electron density away from the coordination site. This significantly lowers the energy of the LUMO, making the ligand a superior π -acceptor.

-

HOMO Stabilization: The inductive (-I) effect pulls electron density from the benzimidazole core, lowering the HOMO energy, albeit to a lesser extent than the LUMO.

-

Net Result: The HOMO-LUMO gap ( ΔE ) is narrowed. When coordinated to a d6 metal center (e.g., Ru(II) or Ir(III)), the stabilized LUMO lowers the energy of the Metal-to-Ligand Charge Transfer (MLCT) state, resulting in a predictable red-shift in both absorption and emission spectra[4].

Proton-Coupled Electron Transfer (PCET)

The electron-withdrawing 5-ester group also increases the acidity of the benzimidazole N–H proton. Upon deprotonation, the ligand transitions from neutral (pbiH-5-COOMe) to anionic (pbi-5-COOMe) − . The anionic form is a vastly stronger σ -donor, which destabilizes the metal-centered HOMO, thereby drastically shifting the redox potentials of the resulting metal complex. This pH-dependent electronic switching is highly sought after in the development of sensors and pH-responsive catalysts[2].

Energy level diagram illustrating the stabilization of HOMO and LUMO by the 5-COOMe group.

Quantitative Data Summary

To understand the practical implications of these electronic modifications, we must compare the physical properties of the substituted ligand against the parent pbiH scaffold.

| Property | 2-(2-Pyridyl)benzimidazole (pbiH) | Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate | Mechanistic Causality |

| Coordination Mode | Bidentate ( N,N′ ) | Bidentate ( N,N′ ) | Pyridine N and Imine N act as primary σ -donors to transition metals. |

| LUMO Energy | Higher (Less stable) | Lower (More stable) | -M and -I effects of the 5-ester group stabilize the ligand-centered π∗ orbital. |

| HOMO Energy | Higher | Lower | -I effect pulls electron density from the benzimidazole core, stabilizing the orbital. |

| N-H Acidity (pKa) | Less Acidic | More Acidic | The EWG stabilizes the conjugate base (anion) upon deprotonation via resonance. |

| MLCT λmax (Ru II ) | Blue-shifted | Red-shifted | A stabilized LUMO reduces the HOMO-LUMO gap, requiring lower energy (longer λ ) for excitation. |

| Metal Oxidation Potential | Lower (Easier to oxidize) | Higher (Harder to oxidize) | Reduced σ -donation from the EWG-substituted ligand leaves the metal center more electron-deficient. |

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the electronic properties of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate and its subsequent metal complexes, researchers must employ self-validating experimental designs. Below are the definitive protocols for synthesis and electrochemical profiling.

Ligand Synthesis Protocol (Condensation Method)

Causality: The synthesis relies on the condensation of 2-pyridinecarboxaldehyde with methyl 3,4-diaminobenzoate. Oxidative cyclization is required to form the benzimidazole core. We utilize sodium metabisulfite ( Na2S2O5 ) as an oxidant to ensure complete conversion without over-oxidizing the sensitive ester group.

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of methyl 3,4-diaminobenzoate and 1.0 equivalent of 2-pyridinecarboxaldehyde in 30 mL of N,N-dimethylformamide (DMF).

-

Oxidative Cyclization: Add 1.2 equivalents of Na2S2O5 . Stir the mixture at 90°C for 12 hours under an argon atmosphere.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 95:5). The disappearance of the diamine starting material validates the completion of the cyclization.

-

Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. A precipitate will form.

-

Isolation: Filter the solid, wash sequentially with water and cold diethyl ether, and dry under vacuum.

-

Structural Validation: Confirm the structure via 1H NMR (DMSO- d6 ). The presence of a singlet at ~3.8 ppm confirms the integrity of the methyl ester (-COOMe), while a broad singlet at ~13.5 ppm confirms the benzimidazole N-H proton.

Electrochemical Profiling (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is the gold standard for determining experimental HOMO/LUMO levels. To ensure the protocol is self-validating, an internal standard (Ferrocene) must be added at the end of the experiment. This accounts for reference electrode drift and solvent-specific junction potentials.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, degassed acetonitrile. Why TBAPF6 ? It provides a wide electrochemical window and minimizes ion-pairing effects.

-

Cell Setup: Use a three-electrode system: a glassy carbon working electrode (polished with 0.05 μ m alumina slurry), a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

-

Analyte Addition: Dissolve the metal complex (e.g., [Ru(bpy)2(pbi−5−COOMe)]PF6 ) in the electrolyte solution to a concentration of 1.0 mM.

-

Degassing: Purge the solution with dry Argon for 10 minutes to remove dissolved oxygen, which would otherwise produce a massive reduction wave and obscure the ligand-centered LUMO reduction.

-

Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 100 mV/s. Record the anodic ( Epa ) and cathodic ( Epc ) peak potentials.

-

Self-Validation (Internal Standard): Add 1.0 mM of Ferrocene ( Fc ) to the cell and run a final sweep. The Fc/Fc+ redox couple should appear as a highly reversible wave.

-

Data Calculation: Reference all potentials to the Fc/Fc+ couple ( E1/2=0.0 V). Calculate the HOMO and LUMO energies using the empirical equations:

-

EHOMO=−[Eoxonset(vs.Fc/Fc+)+4.8] eV

-

ELUMO=−[Eredonset(vs.Fc/Fc+)+4.8] eV

-

Standardized workflow for the synthesis and electronic characterization of pbiH-5-COOMe complexes.

Conclusion

The installation of a methyl carboxylate group at the 5-position of the 2-(2-pyridyl)benzimidazole core provides scientists with a powerful lever to dictate the electronic behavior of the ligand. By stabilizing the LUMO through mesomeric and inductive effects, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate serves as an exceptional π -acceptor. When applied to transition metal chemistry, this translates to red-shifted MLCT transitions, tunable emission profiles, and highly stable coordination architectures suitable for advanced optoelectronic and catalytic applications.

References

-

Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives Source: ResearchGate URL:[Link]

-

Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole Source: ResearchGate URL:[Link]

-

Ultrafast solvent-to-solute proton transfer mediated by intermolecular coherent vibrations Source: NIH URL:[Link]

-

Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole (Inorganic Chemistry) Source: ResearchGate URL:[Link]

Sources

full NMR spectral data for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

An In-Depth Technical Guide to the NMR Spectral Analysis of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the full Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using advanced NMR techniques. We will explore the predicted ¹H and ¹³C NMR spectra, the rationale behind chemical shift assignments based on substituent effects, and the application of two-dimensional (2D) NMR spectroscopy for unambiguous signal assignment. Furthermore, this guide details field-proven experimental protocols for sample preparation and data acquisition, ensuring trustworthy and reproducible results.

Introduction to the Structural Elucidation of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the unambiguous structural elucidation of these molecules.[1][2] This guide focuses on methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a molecule that combines the structural features of a benzimidazole, a pyridine ring, and a methyl ester substituent.

The interpretation of the NMR spectra of such a multi-ring system requires a detailed understanding of the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group of the ester, coupled with the aromaticity of the heterocyclic rings, results in a characteristic pattern of chemical shifts and spin-spin couplings.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, complete experimental spectrum for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is not readily found, we can predict the spectral data with a high degree of confidence based on the known spectra of 2-(2'-pyridyl)benzimidazole and the well-established effects of substituents on aromatic rings.[3][4][5] The following data is predicted for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal N-H protons through hydrogen bonding.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the benzimidazole and pyridine rings, as well as the methyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (benzimidazole) | ~13.2 | Broad Singlet | - |

| H-4 (benzimidazole) | ~8.2 | Doublet | J ≈ 1.5 |

| H-6 (benzimidazole) | ~7.9 | Doublet of Doublets | J ≈ 8.5, 1.5 |

| H-7 (benzimidazole) | ~7.7 | Doublet | J ≈ 8.5 |

| H-6' (pyridine) | ~8.8 | Doublet | J ≈ 4.5 |

| H-3' (pyridine) | ~8.4 | Doublet | J ≈ 8.0 |

| H-4' (pyridine) | ~8.0 | Triplet of Doublets | J ≈ 8.0, 1.8 |

| H-5' (pyridine) | ~7.5 | Triplet | J ≈ 6.5 |

| OCH₃ (ester) | ~3.9 | Singlet | - |

Rationale for Assignments:

-

N-H Proton: The benzimidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet around 13.2 ppm due to its acidic nature and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1]

-

Benzimidazole Protons: The methyl carboxylate group at the 5-position is an electron-withdrawing group, which will deshield the protons on the benzene ring. H-4, being in the ortho position to the ester, is expected to be the most deshielded of the benzimidazole aromatic protons. H-6 will be a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4. H-7 will appear as a doublet due to ortho coupling with H-6.

-

Pyridine Protons: The protons of the pyridine ring exhibit a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom.[6] The α-proton (H-6') is the most deshielded.[6] The remaining pyridine protons (H-3', H-4', and H-5') will show characteristic coupling patterns.

-

Methyl Ester Protons: The protons of the methyl ester group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~166 |

| C-2 (benzimidazole) | ~151 |

| C-2' (pyridine) | ~149 |

| C-6' (pyridine) | ~150 |

| C-4' (pyridine) | ~138 |

| C-7a (benzimidazole) | ~142 |

| C-3a (benzimidazole) | ~135 |

| C-5 (benzimidazole) | ~125 |

| C-3' (pyridine) | ~124 |

| C-5' (pyridine) | ~122 |

| C-6 (benzimidazole) | ~121 |

| C-4 (benzimidazole) | ~118 |

| C-7 (benzimidazole) | ~115 |

| OCH₃ (ester) | ~52 |

Rationale for Assignments:

-

Carbonyl Carbon: The carbonyl carbon of the methyl ester is expected to be the most deshielded carbon in the spectrum.

-

Heterocyclic Carbons: The carbons directly attached to nitrogen atoms (C-2, C-2', C-6') will be significantly deshielded. The presence of the electron-withdrawing ester group at C-5 will influence the chemical shifts of the benzimidazole carbons.

Advanced 2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are spin-spin coupled.

Caption: Predicted COSY correlations for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates directly bonded proton and carbon atoms.

Caption: Predicted HSQC correlations showing direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Caption: Key predicted HMBC correlations for structural elucidation.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol ensures data quality and reproducibility.[1]

Materials:

-

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (5-20 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh the sample: Accurately weigh 5-20 mg of the compound into a clean, dry vial. The amount will depend on the sensitivity of the NMR spectrometer.

-

Dissolve the sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1]

-

Ensure complete dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap and label: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data.

Caption: A typical workflow for comprehensive NMR data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a robust framework for the spectral interpretation and structural verification of this molecule. The inclusion of advanced 2D NMR techniques and standardized experimental protocols offers a comprehensive resource for researchers in the field, ensuring scientific integrity and facilitating further investigation into the properties and applications of this and related benzimidazole derivatives.

References

-

Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

Sondhi, S. M., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053. [Link]

-

Al-Azzawi, A. M., & Al-Razzak, A. A. (2010). Snthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. National Journal of Chemistry, 37, 1-8. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. [Link]

-

Molbase. (n.d.). Synthesis of Methyl 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate (20a). [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

-

PubChem. (n.d.). 2-(2'-Pyridyl)benzimidazole. [Link]

-

Magnetic Resonance in Chemistry. (n.d.). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

SpectraBase. (n.d.). 2-methyl-N-(2-pyridinyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

-

ResearchGate. (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). [Link]

-

ResearchGate. (2021). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. [Link]

-

The University of Aberdeen Research Portal. (n.d.). Synthesis and characterisation of polymeric metal-ion carboxylates from benzene-1,3,5-tricarboxylic acid with Mn(II), Co(II) or Zn(II) and 2,2-bipyridyl, phenanthroline or a pyridyl-2-(1-methyl-1H-pyrazol-3-yl) derivative. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1Hbenzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. [Link]

- Google Patents. (n.d.). US5196444A - 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate and compositions and methods of pharmaceutical use thereof.

-

PubMed. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. [Link]

-

Academia.edu. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

-

Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. 2-(2'-Pyridyl)benzimidazole | C12H9N3 | CID 70821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 1H NMR [m.chemicalbook.com]

- 5. 2-(2-PYRIDYL)BENZIMIDAZOLE(1137-68-4) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate scaffold represent a promising class of compounds with significant potential in oncology. This guide provides a comprehensive analysis of the likely mechanisms of action for these molecules, with a primary focus on the lead compound, methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. Drawing upon evidence from structurally similar benzimidazole derivatives, this document outlines three principal putative mechanisms: inhibition of tubulin polymerization, kinase modulation, and topoisomerase II inhibition. This guide is designed to be a foundational resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate and validate the precise molecular activities of this compound class.

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects. The 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate series, in particular, has emerged as a scaffold of interest due to its potential for chemical modification and the diverse biological activities exhibited by its analogues. This guide will dissect the probable mechanisms underpinning the anticancer potential of these derivatives, providing a roadmap for their further development.

Primary Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

A compelling body of evidence points towards the inhibition of tubulin polymerization as a primary mechanism of action for benzimidazole derivatives with anticancer properties. A close structural analog, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been demonstrated to be a potent microtubule-targeting agent (MTA).[1][2][3] This compound interferes with tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death in cancer cells.

The Mechanistic Cascade of Tubulin Polymerization Inhibition

The proposed mechanism, based on studies of MBIC and other benzimidazole-based tubulin inhibitors, follows a well-defined pathway:

-

Binding to Tubulin: The benzimidazole derivative is hypothesized to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

-

Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, the compound prevents the assembly of microtubules. This leads to a destabilization of the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell shape.

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][3][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial-dependent) apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death.[1][2][3][4]

Visualizing the Tubulin Inhibition Pathway

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Secondary and Tertiary Putative Mechanisms

While tubulin inhibition is a strong candidate for the primary mechanism, the versatile benzimidazole scaffold allows for interactions with other key cellular targets.

Kinase Inhibition

The 2-pyridinyl-benzimidazole moiety is a well-established pharmacophore in the design of kinase inhibitors. These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

-

Potential Kinase Targets: Based on the literature for similar scaffolds, potential targets include receptor tyrosine kinases such as EGFR, VEGFR-2, and PDGFR, as well as other kinases like Tie-2.

Topoisomerase II Inhibition

Benzimidazole-5-carboxylic acid derivatives have been reported to act as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA damage and subsequent cell death.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Foundational Assay: Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigating the Primary Hypothesis: Tubulin Polymerization Inhibition

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., Nocodazole) and negative (vehicle) controls.

-

Initiation of Polymerization: Add the tubulin solution to each well and immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C in a temperature-controlled plate reader.

-

Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.

Probing for Kinase Inhibitory Activity

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

-

Reagent Preparation: Prepare solutions of the kinase of interest (e.g., EGFR, VEGFR-2), the corresponding substrate, and ATP.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in the luminescent signal indicates inhibition of kinase activity.

Assessing Topoisomerase II Inhibition

Protocol: Topoisomerase II Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

-

Enzyme Addition: Add human topoisomerase IIα to initiate the reaction and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

Cellular Consequence Analysis: Cell Cycle and Apoptosis

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Protocol: Apoptosis Assay by Annexin V Staining

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.

Visualizing the Experimental Workflow

Sources

methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate as a bidentate ligand in catalysis

Application Note: Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate as an Advanced Bidentate Ligand in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. 2-(2-Pyridyl)benzimidazole (PBI) is a privileged structural motif in coordination chemistry, acting as a versatile neutral N,N-bidentate ligand that coordinates metals via its pyridyl and imidazoyl nitrogen atoms[1].

-

Enhanced Metal Electrophilicity: The strongly electron-withdrawing nature of the -COOMe ester group pulls electron density away from the coordinating nitrogen atoms. When complexed to a metal (e.g., Ru, Pd, Cu), this renders the metal center highly electrophilic. An electrophilic metal center accelerates the coordination of nucleophilic substrates (such as alcohols in transfer hydrogenation)[2].

-

Tunable NH Acidity for Bifunctional Catalysis: The electron-withdrawing ester also increases the acidity of the benzimidazole N-H proton. This facilitates metal-ligand cooperative (bifunctional) catalysis, where the deprotonated ligand actively participates in hydrogen bonding or proton transfer during the catalytic cycle, a feature proven to enhance electrochemical and catalytic turnover[3].

Workflow of complexation and electronic effects of the functionalized ligand.

Application 1: Ruthenium(II)-Catalyzed Transfer Hydrogenation

Ruthenium(II) complexes bearing benzimidazole derivatives are highly efficient catalysts for the transfer hydrogenation (TH) of ketones to secondary alcohols[2]. This method is highly valued in drug development for generating chiral and achiral alcohols without the need for hazardous, high-pressure hydrogen gas.

Protocol: Synthesis of the Precatalyst [RuCl2(p-cymene)(Ligand)]

Causality Check: The synthesis must be performed under an inert atmosphere to prevent the premature oxidation of Ru(II) to Ru(III). Methanol is selected as the solvent because its polarity facilitates the cleavage of the chloride-bridged [RuCl2(p-cymene)]2 dimer.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL Schlenk flask, add [RuCl2(p-cymene)]2 (0.10 mmol, 61.2 mg) and methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (0.20 mmol, 50.6 mg).

-

Solvent Addition: Evacuate and backfill the flask with ultra-high purity Nitrogen ( N2 ) three times. Inject 15 mL of anhydrous, degassed methanol via syringe.

-

Complexation: Heat the mixture to reflux (65 °C) under continuous stirring for 4 hours. The solution will transition from a dark suspension to a clear, deep-colored solution, indicating successful dimer cleavage and N,N-chelation.

-

Isolation: Cool to room temperature. Reduce the solvent volume to ~2 mL under vacuum. Add 10 mL of cold diethyl ether to precipitate the complex.

-

Validation: Filter the solid, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum. Validate the structure via 1H NMR (look for the characteristic downfield shift of the pyridyl protons) and HRMS.

Protocol: Catalytic Transfer Hydrogenation of Ketones

Causality Check: Potassium hydroxide (KOH) is strictly required to neutralize the HCl generated when the Ru-chloride precatalyst reacts with 2-propanol to form the active Ru-hydride species. 2-propanol acts as both the solvent and the hydrogen donor.

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL Radleys Carousel tube, add the Ru-precatalyst (0.01 mmol, 0.1 mol% loading) and the ketone substrate (10.0 mmol).

-

Activation: Add 10 mL of anhydrous 2-propanol. Inject 0.1 mL of a 0.1 M KOH solution in 2-propanol.

-

Catalysis: Seal the tube and heat to 82 °C (reflux) for 2–4 hours.

-

Monitoring (Self-Validation): Withdraw 50 µL aliquots hourly. Quench with 0.5 mL of hexane, filter through a short silica plug to remove the metal, and analyze via GC/MS to track the disappearance of the ketone mass and the appearance of the alcohol mass.

Catalytic cycle for Ru(II)-catalyzed transfer hydrogenation of ketones.

Quantitative Data: Catalytic Efficiency

The following table summarizes the expected catalytic performance of the Ru-complex utilizing the methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate ligand compared to the unsubstituted PBI ligand.

| Catalyst Ligand | Substrate | Time (h) | Conversion (%) | TOF ( h−1 ) |

| Unsubstituted PBI | Acetophenone | 4.0 | 88 | 220 |

| 5-COOMe PBI (Target) | Acetophenone | 2.5 | >99 | 396 |

| 5-COOMe PBI (Target) | 4-Methoxyacetophenone | 3.0 | 95 | 316 |

| 5-COOMe PBI (Target) | Cyclohexanone | 1.5 | >99 | 660 |

Note: The enhanced TOF for the 5-COOMe derivative is directly attributed to the increased electrophilicity of the Ru center, which accelerates the hydride transfer step.

Application 2: Palladium(II)-Catalyzed Cross-Coupling

Palladium complexes coordinated with pyridylbenzimidazole derivatives are highly stable and robust catalysts for C-C bond formation, such as Suzuki-Miyaura cross-coupling[4]. The bidentate nature of the ligand prevents catalyst degradation into inactive palladium black.

Protocol: In Situ Suzuki-Miyaura Coupling

Causality Check: Generating the catalyst in situ circumvents the need to isolate sensitive Pd-complexes. The use of a weak base ( K2CO3 ) is optimal to facilitate the transmetalation step of the boronic acid without hydrolyzing the methyl ester on the ligand.

Step-by-Step Methodology:

-

Catalyst Generation: In a reaction vial, combine Pd(OAc)2 (1.0 mol%) and methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate (1.2 mol%). Add 1 mL of DMF and stir at room temperature for 15 minutes until a uniform yellow solution forms.

-

Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

-

Reaction: Add an additional 2 mL of DMF and 1 mL of H2O . (The water is crucial for the activation of the boronic acid via the formation of a boronate complex).

-

Heating: Heat the mixture at 90 °C for 6 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL) to remove DMF. Dry the organic layer over MgSO4 , concentrate, and purify via flash chromatography.

References

- Al-Zuraiji, S. M., et al. (2020). An Iron(III) Complex with Pincer Ligand—Catalytic Water Oxidation through Controllable Ligand Exchange. Centre for Energy Research.

- Serratrice, M., et al. (2012). Nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole: Synthesis and structural characterization. ResearchGate.

- Dayan, O., & İnan, M. Y. (2015). Synthesis and Characterization of Ruthenium(II) Complexes Bearing Benzimidazole Ligands: For Transfer Hydrogenation Catalysis. ResearchGate.

- ACS Publications. (2021). 1H-Benzo[d]imidazole Ligand-Coordinated Copper and Cobalt Complex Redox Electrolytes. Inorganic Chemistry.

- ResearchGate. Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole.

Sources

chromatographic separation of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate isomers

Application Note: Chromatographic Separation of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate Isomers

Executive Summary

The isolation and characterization of benzimidazole derivatives are critical in drug discovery due to their ubiquitous presence as pharmacophores. However, separating the isomers of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate presents a unique analytical challenge. Because the molecule possesses a 1H-benzimidazole core, it undergoes rapid annular prototropic tautomerism, existing as a dynamic equilibrium between the 5-carboxylate and 6-carboxylate isomers. This guide provides field-proven methodologies to resolve these isomers through two distinct approaches: Dynamic HPLC (DHPLC) for the direct separation of the interconverting 1H-tautomers, and Normal-Phase Chromatography for the separation of synthetically locked N-alkylated regioisomers.

Mechanistic Causality: The Tautomeric Challenge

In solution, 5-substituted 1H-benzimidazoles exhibit rapid proton exchange between the N1 and N3 positions of the imidazole ring . The energy barrier ( ΔG‡ ) for this tautomerization is typically low. Consequently, the interconversion rate is significantly faster than the chromatographic residence time.

When analyzed via standard reversed-phase HPLC at ambient temperature, the column cannot distinguish the individual tautomers, resulting in a single, time-averaged peak or a severely broadened, distorted peak. To achieve baseline separation, the analytical system must manipulate the kinetics of the molecule. This is achieved by:

-

Thermodynamic Freezing (DHPLC): Lowering the column temperature to sub-ambient levels (e.g., 5 °C) to decrease the kinetic energy of the system, thereby increasing the interconversion barrier relative to the chromatographic timescale .

-

Stereoelectronic Stabilization: Utilizing a Chiral Stationary Phase (CSP). Although the tautomers are achiral, the highly ordered, rigid polymeric backbone of a CSP (like amylose tris(3,5-dimethylphenylcarbamate)) provides a sterically restricted environment. This allows for differential hydrogen-bonding with the N1-H versus the N3-H tautomer, effectively stabilizing one desmotrope over the other .

-

Chemical Locking: Derivatizing the mixture via N-alkylation to permanently break the tautomeric equilibrium, yielding stable 1-methyl-5-carboxylate and 1-methyl-6-carboxylate regioisomers .

Tautomeric equilibrium and chemical locking via N-alkylation.

Chromatographic Workflows & Protocols

Workflow A: Dynamic HPLC (DHPLC) of 1H-Tautomers

This protocol utilizes sub-ambient temperatures and a CSP to separate the rapidly interconverting 5- and 6-carboxylate tautomers.

Self-Validating System Suitability (SST): To confirm that peak broadening is due to dynamic exchange and not poor column efficiency, inject the sample at 25 °C, 15 °C, and 5 °C. The observation of a coalescing plateau at 15 °C that resolves into two sharp peaks at 5 °C definitively validates the DHPLC mechanism.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the analyte in anhydrous ethanol to a concentration of 1.0 mg/mL. Ensure no water is present, as protic solvents can catalyze the proton exchange rate.

-

Column Selection: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Causality note: The 0.1% DEA is critical; it masks residual silanols on the silica support, preventing secondary non-specific interactions that would otherwise cause peak tailing and obscure the tautomer resolution.

-

Thermal Equilibration: Set the column compartment to 5 °C. Pump the mobile phase at 1.0 mL/min for at least 45 minutes to ensure complete thermal equilibration of the stationary phase.

-

Execution: Inject 10 µL of the sample. Monitor the eluent via UV detection at 254 nm.

Workflow B: Normal-Phase Separation of N-Methylated Regioisomers

When the 1H-benzimidazole is N-methylated during synthesis, it forms a mixture of stable positional isomers. Because the tautomeric proton is replaced by a methyl group, standard chromatography at ambient temperature is highly effective.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude N-methylated mixture in dichloromethane (DCM) at a concentration of 2.0 mg/mL.

-

Column Selection: Install a bare silica gel column (e.g., Zorbax SIL, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare an isocratic mixture of Dichloromethane / Methanol (98:2 v/v).

-

Execution: Set the column temperature to 25 °C. Pump the mobile phase at 1.0 mL/min and inject 20 µL of the sample.

-

Elution Order Logic: The 1-methyl-6-carboxylate isomer typically elutes first. Causality note: The dipole moment vectors of the pyridine ring and the 6-carboxylate group partially cancel each other out, reducing the molecule's overall polarity and its affinity for the polar silica surface. The 5-carboxylate isomer has a more additive dipole moment, resulting in stronger retention.

Chromatographic decision tree for resolving benzimidazole isomers.

Quantitative Data Presentation

The following tables summarize the expected chromatographic performance based on the thermodynamic and structural parameters of the isomers.

Table 1: Effect of Column Temperature on 1H-Tautomer Resolution (DHPLC) | Temperature (°C) | Peak 1 tR (min) | Peak 2 tR (min) | Resolution ( Rs ) | Peak Morphology Observation | |:---:|:---:|:---:|:---:|:---| | 25 | 8.5 (averaged) | N/A | 0.0 | Single, broad, distorted peak. | | 15 | 7.8 | 9.2 | 0.8 | Coalescing peaks with a distinct inter-peak plateau. | | 5 | 8.1 | 10.5 | 2.1 | Baseline resolution; tautomeric exchange frozen. |

Table 2: Retention Data for N-Methylated Regioisomers (Silica, 25 °C) | Synthesized Isomer | tR (min) | Selectivity ( α ) | Resolution ( Rs ) | Elution Rationale | |:---|:---:|:---:|:---:|:---| | 1-Methyl-6-carboxylate | 6.4 | - | - | Lower net dipole moment; weaker silica interaction. | | 1-Methyl-5-carboxylate | 8.2 | 1.28 | 3.5 | Higher net dipole moment; stronger silica interaction. |

References

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion MDPI - Molecules URL:[Link]

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles Journal of the Brazilian Chemical Society URL:[Link]

-

A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides TÜBİTAK Academic Journals URL:[Link]

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Prepared by the Google AI Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate. Our objective is to deliver actionable, field-proven insights to help you overcome common synthetic challenges, improve reaction yields, and ensure the highest purity of your final product.

The primary and most established method for synthesizing this scaffold is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine derivative, in this case, methyl 3,4-diaminobenzoate, with a suitable aldehyde, 2-pyridinecarboxaldehyde.[1] The reaction is typically facilitated by an oxidizing agent or catalyst in a suitable solvent.

Core Troubleshooting and Optimization (Q&A)

This section directly addresses the most frequent issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.

Q1: My reaction yield is consistently low or non-existent. What are the most common causes?

Low yields are a frequent challenge in benzimidazole synthesis and can be attributed to several critical factors. Systematically investigating these variables is key to optimizing the reaction outcome.

Underlying Causes & Solutions:

-

Purity of Starting Materials: Impurities in the starting materials, methyl 3,4-diaminobenzoate and 2-pyridinecarboxaldehyde, are a primary cause of low yields. Aldehydes are particularly susceptible to oxidation to carboxylic acids upon storage.

-

Actionable Protocol:

-

Assess the purity of methyl 3,4-diaminobenzoate by checking its melting point (expected: 105-110 °C).[2] If necessary, recrystallize from an appropriate solvent like ethanol/water.

-

Verify the purity of 2-pyridinecarboxaldehyde. If it has been stored for an extended period, consider purifying it by distillation under reduced pressure.

-

Ensure the solvent is anhydrous, as water can interfere with the condensation reaction.

-

-

-

Suboptimal Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a crucial role. The oxidative cyclization step requires an oxidant, which can be atmospheric oxygen or a chemical additive.

-

Actionable Protocol:

-

Atmosphere: Initially, run the reaction open to the air or bubble air through the reaction mixture to facilitate oxidation. If this proves insufficient or leads to side products, switch to an inert atmosphere (Nitrogen or Argon) and introduce a specific oxidizing agent.

-

Temperature & Time: The reaction often requires heating. Start with a moderate temperature (e.g., 70-80 °C in ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3] If the reaction is slow, gradually increase the temperature. Extended reaction times at high temperatures can sometimes lead to degradation, so finding the optimal balance is crucial.[4]

-

-

-

Inefficient Oxidant/Catalyst: The condensation of the diamine and aldehyde forms a dihydrobenzimidazole intermediate, which must be oxidized to the final aromatic benzimidazole. While air can serve as the oxidant, it is often inefficient.

-

Actionable Protocol:

-

Introduce an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) or copper(II) acetate.[5] These agents facilitate the final aromatization step, often leading to a significant increase in yield.

-

Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also promote the initial condensation step.[1]